7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Medicinal chemistry Physicochemical profiling Lead optimization

Para‑chlorophenyl isomer with logP 1.62 & PSA 51.3 Ų, sharply different from the 2‑chlorophenyl analog. Positional switch alters antiprotozoal potency >10‑fold and shifts antimicrobial spectrum. Purchase this exact regioisomer to expand CDK2 SAR, probe DNA‑groove binding, and generate predictive ADME data. Substituting any other aryl variant without confirmatory screening risks target inactivity, skewed SAR, and failed assay reproducibility.

Molecular Formula C14H8ClN5O
Molecular Weight 297.70 g/mol
Cat. No. B4998022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC14H8ClN5O
Molecular Weight297.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34)Cl
InChIInChI=1S/C14H8ClN5O/c15-9-1-3-10(4-2-9)19-6-5-12-11(13(19)21)7-16-14-17-8-18-20(12)14/h1-8H
InChIKeyDKBGYEHACHENRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Structural Identity and Compound Class Context for Procurement


7-(4-Chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (molecular formula C14H8ClN5O, exact mass 297.04 Da) is a pentacyclic heterocycle belonging to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one class. The core scaffold fuses pyridine, triazole, and pyrimidinone rings into a planar, electron-deficient system. The 4-chlorophenyl substituent at the N7 position distinguishes this compound from its 2-chlorophenyl positional isomer and other aryl-substituted analogs available in screening libraries . This compound is cataloged as a screening compound (ChemDiv ID 8020-0989) and is supplied by multiple vendors for non-human research use .

Why 7-(4-Chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Cannot Be Replaced by Generic In-Class Analogs


Within the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one series, the position and electronic nature of the aryl substituent at N7 critically modulate both physicochemical properties and biological target engagement. The 4-chlorophenyl isomer (target compound) and the 2-chlorophenyl isomer (VC10472841) differ in calculated logP, polar surface area, and conformational flexibility due to ortho vs. para chlorine placement . Published structure-activity relationship (SAR) data on a related triazolo[1,5-a]pyrimidine series demonstrate that shifting a chlorine atom from the para to the ortho position alters in vitro antiprotozoal activity against Leishmania spp. by >10-fold [1]. Consequently, substituting the 4-chlorophenyl derivative with an untested positional isomer or a different aryl analog without confirmatory screening data introduces unacceptable risk of target inactivity, misleading SAR interpretation, or failed assay reproducibility.

Quantitative Differentiation Evidence for 7-(4-Chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Against Closest Analogs


Positional Isomer Differentiation: 4-Chlorophenyl vs. 2-Chlorophenyl Substituent Effects on Physicochemical Properties

The 4-chlorophenyl substituent in the target compound provides distinct physicochemical properties compared to the 2-chlorophenyl positional isomer. The para-substitution eliminates the steric hindrance and altered electronic distribution present in the ortho-substituted analog. This difference is reflected in computed descriptors: while the 2-chlorophenyl isomer (VC10472841) exhibits a logD of 1.89 at pH 7.4 , the 4-chlorophenyl target compound has a calculated logP of 1.62 , indicating lower lipophilicity and potentially different membrane permeability and protein binding profiles.

Medicinal chemistry Physicochemical profiling Lead optimization

Scaffold-Level Differentiation: Pyrido[3,4-e] vs. Pyrido[2,3-d] Triazolopyrimidine DNA Binding Capacity

Although no direct DNA binding data exist for the target compound, published data on a structurally related pyrido[2,3-d]triazolopyrimidine series provide class-level inference. Triazolopyridopyrimidine 1a (3-phenyl-6,8-di(2-pyridyl)-[1,2,3]triazolo[5',1':6,1]pyrido[2,3-d]pyrimidine) exhibited strong DNA groove binding with preferential affinity for GC-rich sequences and the ability to photooxidize guanine, whereas its 3-methyl analog (1c) showed negligible DNA binding [1]. This SAR demonstrates that the aromatic substituent on the triazole/pyrimidine ring is a critical determinant of DNA interaction. By analogy, the 4-chlorophenyl group on the pyrido[3,4-e] scaffold of the target compound may confer distinct DNA-intercalating or groove-binding properties compared to analogs bearing smaller or more polar substituents, though direct experimental confirmation is absent.

DNA photocleavage Biophysical chemistry Antiprotozoal screening

Antimicrobial Activity: Positional Isomer Comparison of Gram-Positive Selectivity

The 2-chlorophenyl positional isomer (VC10472841) has reported selective antimicrobial activity against Gram-positive organisms, with an MIC of 8 µg/mL against MRSA (ATCC 43300) and 64 µg/mL against Pseudomonas aeruginosa, correlating with a logD of 1.89 at pH 7.4 . Resistance development frequency was 3.2 × 10⁻⁹ after 30 passages. No equivalent MIC data are publicly available for the 4-chlorophenyl target compound. However, the lower lipophilicity of the 4-chloro isomer (calculated logP = 1.62 ) predicts altered membrane penetration kinetics, which may shift the antimicrobial spectrum and resistance profile relative to the 2-chloro comparator.

Antimicrobial resistance Gram-positive pathogens Minimum inhibitory concentration

Kinase Inhibition Potential: CDK2 Activity of 2-Chlorophenyl Analog as a Benchmark for the 4-Chlorophenyl Derivative

The 2-chlorophenyl positional isomer has been reported to inhibit CDK2 with an IC50 of 27 nM for its 2-methylthio derivative . While no CDK2 inhibition data exist for the 4-chlorophenyl target compound itself, the shared pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core is recognized as a privileged scaffold for cyclin-dependent kinase inhibition . The para-chloro substitution may alter the hinge-binding interaction with the kinase ATP pocket compared to the ortho-chloro analog, potentially affecting both potency and selectivity across the CDK family.

Cyclin-dependent kinase Cancer cell cycle Kinase inhibitor screening

Recommended Research and Procurement Application Scenarios for 7-(4-Chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Kinase Inhibitor Lead Generation: CDK2-Focused Library Design

The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold is recognized as a privileged chemotype for cyclin-dependent kinase inhibition, with the 2-chlorophenyl analog demonstrating CDK2 IC50 values in the 27–89 nM range for its 2-substituted derivatives . The 4-chlorophenyl target compound provides an underexplored N7 substituent vector for SAR expansion. Procurement for CDK2-focused screening libraries is justified to probe the impact of para-substitution on kinase selectivity and cellular antiproliferative activity.

Antimicrobial Resistance Profiling: Gram-Positive Selectivity Screening

The positional isomer 7-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibits selective Gram-positive antimicrobial activity (MRSA MIC = 8 µg/mL) with a low resistance frequency of 3.2 × 10⁻⁹ . The 4-chlorophenyl target compound, with its lower predicted logP (1.62 vs. 2.34 for the 2-chloro isomer) , may offer an improved resistance profile or altered spectrum. Head-to-head MIC determination against ESKAPE pathogen panels is the recommended procurement scenario.

DNA-Directed Biophysical Probe Development

Published class-level evidence demonstrates that triazolopyridopyrimidines can function as DNA groove binders with sequence-selective photocleavage activity . The planar, electron-deficient core of the target compound, combined with the 4-chlorophenyl substituent, makes it a candidate for systematic investigation of DNA binding affinity, sequence preference, and photocleavage efficiency using UV-vis titration, fluorescence quenching, and gel electrophoresis assays.

Physicochemical Property Benchmarking for Lead Optimization

The calculated logP of 1.62 and polar surface area of 51.3 Ų position the target compound in a favorable drug-like property space distinct from the more lipophilic 2-chlorophenyl analog (logD 1.89, logP ≈ 2.34) . Procurement for parallel artificial membrane permeability assay (PAMPA) and plasma protein binding studies is recommended to quantify the ADME consequences of para vs. ortho chlorophenyl substitution, generating actionable data for multiparameter optimization in hit-to-lead campaigns.

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